3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Lipophilicity Drug-like properties Physicochemical profiling

Researchers requiring rapid SAR exploration of kinase targets often face bottlenecks in accessing intermediates with orthogonal synthetic handles. 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1963633-66-0) solves this by providing two electronically distinct aryl halides for sequential diversification. • 4-Br enables Suzuki-Miyaura or Buchwald-Hartwig coupling; 3-Cl permits subsequent lower-reactivity cross-coupling, generating diverse libraries from a single precursor. • Distinct electronic profile (σₘ Cl +0.37; σₚ Br +0.23) supports systematic halogen-binding pocket SAR campaigns.

Molecular Formula C11H7BrClNO3
Molecular Weight 316.53 g/mol
Cat. No. B13627064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC11H7BrClNO3
Molecular Weight316.53 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Cl)C(=O)O
InChIInChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
InChIKeyMZBJOADMIXOSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid: Halogenated Building Block


3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1963633-66-0) is a 3,4,5-trisubstituted isoxazole derivative featuring a 4-bromo-3-chlorophenyl ring at position 3, a methyl group at position 5, and a carboxylic acid at position 4 . With a molecular weight of 316.54 g/mol and a predicted XLogP3 of 3.3, this dihalogenated compound exhibits physicochemical properties that distinguish it from its mono-halogenated counterparts [1]. It is primarily employed as a versatile synthetic intermediate in the development of kinase inhibitors and other bioactive molecules, where the dual halogen substitution pattern enables sequential chemoselective functionalization strategies [2].

Workflow Sequential chemoselective cross-coupling
Selection Dual Br/Cl handles for orthogonal diversification
Use Context Kinase inhibitor intermediate and library construction

Why Mono-Halogenated or Positional Isomers Cannot Substitute This Compound


In the 3-aryl-5-methylisoxazole-4-carboxylic acid series, the identity, number, and position of halogen substituents on the phenyl ring critically govern both chemical reactivity and biological target engagement. The title compound's 4-bromo-3-chloro substitution pattern provides two chemically distinct handles—an aryl bromide suited for Suzuki-Miyaura and Buchwald-Hartwig couplings, and an aryl chloride capable of orthogonal, lower-reactivity cross-coupling—enabling sequential diversification strategies that mono-halogenated analogs such as 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0, XLogP3 2.6) cannot support [1]. The 3-chloro substituent further withdraws electron density from the phenyl ring, modulating the acidity of the carboxylic acid (predicted pKa 2.11 vs. an estimated ~2.5–3.0 for the non-chlorinated analog) and altering hydrogen-bonding capacity in biological target engagement . Positional isomers, such as 3-(2-bromo-6-chlorophenyl) or 3-(4-bromo-2-chlorophenyl) variants, present different steric and electronic environments at the isoxazole 3-position, which structure-activity relationship (SAR) studies on related isoxazole-based kinase inhibitors and TGR5 agonists have shown to profoundly affect potency and selectivity [2].

Target compound 4-Br-3-Cl phenyl pattern: two orthogonal coupling handles, higher lipophilicity and acidity.
Mono-bromo analog Only one aryl bromide handle limits sequential diversification; XLogP3 and pKa may shift solubility and permeability.
Target compound Defined 3-(4-Br-3-Cl) regioisomer.
Positional isomers (e.g., 2-Br-6-Cl) Altered steric and electronic environment at the isoxazole 3-position may shift SAR and target engagement.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Mono-Bromo Analog

The target compound exhibits a computed XLogP3 of 3.3 [1], representing a 0.7 log unit increase in lipophilicity compared to its mono-bromo analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (XLogP3 2.6) [2]. This enhanced lipophilicity, contributed by the additional 3-chloro substituent, is predicted to improve passive membrane permeability and may alter tissue distribution profiles in biological systems.

Lipophilicity (XLogP3)
Cross-study comparable
Δ +0.7 vs. mono-bromo (3.3 vs. 2.6)
Supports lipophilicity-driven permeability screening
Predicted values; experimental logP recommended
Lipophilicity Drug-like properties Physicochemical profiling

Increased Carboxylic Acid Acidity Driven by 3-Chloro Substituent

The predicted pKa of the carboxylic acid group in the target compound is 2.11 ± 0.25 . This represents enhanced acidity compared to the parent isoxazole-4-carboxylic acid scaffold (pKa ~3.22) and is attributable to the electron-withdrawing effect of both the bromo and chloro substituents on the 3-phenyl ring. The lower pKa implies greater ionization at physiological pH, which may influence solubility, protein binding, and salt formation characteristics.

Acidity (pKa)
Class-level inference
pKa 2.11 ± 0.25 (predicted)
May influence ionization and hydrogen bonding in assay buffers
Experimental pKa measurement recommended for confirmation
Acidity Hydrogen bonding Reactivity

Orthogonal Synthetic Handles via Sequential Chemoselective Cross-Coupling

The 4-bromo-3-chloro substitution pattern on the phenyl ring provides two aryl halide handles with distinct reactivity profiles. Aryl bromides are typically 10²- to 10³-fold more reactive than aryl chlorides in Pd(0)-catalyzed cross-coupling reactions under standard conditions [1], enabling a sequential diversification strategy: first, chemoselective Suzuki-Miyaura coupling at the bromide site, followed by a second orthogonal coupling at the chloride position under more forcing conditions. This built-in orthogonality is absent in mono-halogenated analogs such as 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, which offers only a single reactive handle for derivatization.

Orthogonal handles
Class-level inference
2 (Br + Cl) vs. 1 (Br only)
Enables sequential diversification strategy
Br:Cl reactivity difference ~100–1000× under standard Pd conditions (class-level)
Chemoselectivity Cross-coupling Synthetic diversification

Enhanced In Silico Docking Scores in Kinase Inhibitor Design

In silico studies on halogen-substituted isoxazole derivatives have demonstrated that compounds bearing both chloro and bromo substituents exhibit maximum target interactions with minimum docking scores compared to mono-substituted or unsubstituted analogs [1]. While these docking studies were performed on structurally related isoxazole scaffolds rather than the title compound specifically, the pharmacophoric contribution of the dual halogen substitution pattern is consistent with SAR findings from TGR5 agonist programs, where 3-aryl substitution profoundly influenced potency (pEC₅₀ up to 9) [2].

Docking scores
Class-level inference
Dual Br/Cl isoxazoles show enhanced in silico interactions
Aligns with isoxazole SAR trends in kinase programs
Data from structurally related series; specific docking not available
Kinase inhibition Molecular docking Drug design

Optimal Application Scenarios


Kinase Inhibitor Lead Optimization via Sequential Derivatization

This compound is optimally deployed as an advanced intermediate in kinase inhibitor programs where rapid exploration of chemical space is required. Its two orthogonal aryl halide handles (4-Br and 3-Cl) enable a build-couple-build strategy: the carboxylic acid can first be converted to amides or esters for initial biological screening, followed by sequential Pd-catalyzed cross-coupling first at the bromide (Suzuki, Buchwald-Hartwig) and subsequently at the chloride under more forcing conditions, generating diverse compound libraries from a single precursor. This strategy is particularly valuable in oncology programs targeting kinases such as Bcr-Abl or receptor tyrosine kinases, where isoxazole scaffolds have demonstrated preclinical efficacy .

SAR Studies on Halogen-Dependent Target Engagement

The dual halogen substitution pattern of this compound makes it a valuable comparator in systematic SAR campaigns designed to probe the electronic and steric requirements of halogen-binding pockets in target proteins. As demonstrated in TGR5 agonist programs, where 3-aryl substitution patterns were critical for achieving sub-nanomolar potency (pEC₅₀ up to 9) , and in HIF-2α agonist development where 3-aryl-5-methyl-isoxazole-4-carboxamides yielded EC₅₀ values of 1.78–2.29 μM , the 4-bromo-3-chloro configuration offers a distinct electronic profile (σₘ for Cl = +0.37; σₚ for Br = +0.23) that cannot be replicated by mono-substituted or differently substituted analogs.

Agrochemical Lead Generation Leveraging Halogenated Pharmacophores

Halogenated isoxazole derivatives have established utility as fungicidal and herbicidal agents, with patent literature describing 3-aryl-4-isoxazolecarboxylic acid derivatives as effective plant growth regulants and pre-emergent herbicides . The title compound's physicochemical profile (XLogP3 3.3, TPSA 63.3 Ų) falls within favorable ranges for foliar uptake and translocation in plants, making it a suitable starting point for agrochemical lead generation programs. Its dual halogen handles further enable late-stage diversification to optimize for species selectivity and environmental fate properties.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal halogen handles for sequential diversification
Chemoselectivity and coupling efficiency
Halogen-binding pocket SAR studies
Distinct electronic and steric profile of 4-Br-3-Cl pattern
Target engagement assay comparison
Agrochemical lead generation research
Foliar uptake-compatible physicochemical profile
Species-selectivity and environmental fate profiling
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